molecular formula C6H3ClFNO2 B1589329 5-Chloro-3-fluoropyridine-2-carboxylic acid CAS No. 207994-08-9

5-Chloro-3-fluoropyridine-2-carboxylic acid

Cat. No. B1589329
M. Wt: 175.54 g/mol
InChI Key: ISWYPIVHUPCJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-fluoropyridine-2-carboxylic acid is a halogenated heterocyclic compound . It is also known as 5-Chloro-3-fluoropicolinic acid .


Molecular Structure Analysis

The molecular weight of 5-Chloro-3-fluoropyridine-2-carboxylic acid is 175.55 . Unfortunately, the specific molecular structure analysis is not available in the searched resources.


Physical And Chemical Properties Analysis

5-Chloro-3-fluoropyridine-2-carboxylic acid is a solid at room temperature . Its boiling point is 172-174°C . The density of this compound is 0.9±0.1 g/cm3 .

Scientific Research Applications

5-Chloro-3-fluoropyridine-2-carboxylic acid is a chemical compound with the CAS Number: 207994-08-9 . It is a solid substance at ambient temperature . This compound is a type of fluoropyridine, which are often used in various fields of research due to their interesting and unusual physical, chemical, and biological properties .

Fluoropyridines, including 5-Chloro-3-fluoropyridine-2-carboxylic acid, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This makes them useful in certain chemical reactions and processes.

Another potential application is in the field of medical research , specifically in the development of new pharmaceuticals . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Fluoropyridines, including 5-Chloro-3-fluoropyridine-2-carboxylic acid, could potentially be used in the synthesis of these drugs.

  • Herbicides and Insecticides Synthesis Fluoropyridines can be used as intermediates in the synthesis of certain herbicides and insecticides . While specific applications of 5-Chloro-3-fluoropyridine-2-carboxylic acid in this field are not mentioned, it’s plausible that it could be used in a similar manner.

  • Pharmaceutical Intermediates Fluoropyridines can also be used as pharmaceutical intermediates for the manufacture of certain drugs . For example, 2-Chloronicotinic acid, a similar compound, is used in the manufacture of mefenamic acid and niflumic acid .

  • Synthesis of Fluoroquinolone Derivatives Certain fluoropyridines can be used as molecular scaffolds for the synthesis of fluoroquinolone derivatives . These derivatives have potential medical applications and can help reduce the side effects of certain medications .

  • Synthesis of Fluorinated Pyridines Fluoropyridines can be used in the synthesis of fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

  • Synthesis of Herbicides and Insecticides Fluoropyridines can be used as starting materials for the synthesis of some herbicides and insecticides . While specific applications of 5-Chloro-3-fluoropyridine-2-carboxylic acid in this field are not mentioned, it’s plausible that it could be used in a similar manner.

  • Synthesis of F18 Substituted Pyridines Fluoropyridines can be used in the synthesis of F18 substituted pyridines . These compounds present a special interest as potential imaging agents for various biological applications .

Safety And Hazards

5-Chloro-3-fluoropyridine-2-carboxylic acid is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) .

properties

IUPAC Name

5-chloro-3-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWYPIVHUPCJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472100
Record name 5-Chloro-3-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoropyridine-2-carboxylic acid

CAS RN

207994-08-9
Record name 5-Chloro-3-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-fluoropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

70 g of ethyl 3-fluoro-5-chloro-2-pyridinecarboxylate (Example H1) are initially introduced into 105 ml of dimethyl sulfoxide (DMSO). 230 ml of a 2N sodium hydroxide solution are added dropwise at 40° C. in the course of 30 minutes. The resulting yellow suspension is introduced into a mixture of 2 l of ice-water and 400 ml of 2N hydrochloric acid. After subsequently stirring for 20 minutes, the mixture is filtered and the material on the filter is washed twice with water. 56.4 g of the desired target compound are obtained as a white solid.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
105 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-fluoropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-fluoropyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-fluoropyridine-2-carboxylic acid
Reactant of Route 4
5-Chloro-3-fluoropyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-fluoropyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-fluoropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.